PCSK9 degrader 1
Descripción
El degradador de PCSK9 1 es un degradador selectivo de la proproteína convertasa subtilisina/kexina tipo 9. Este compuesto está diseñado para dirigirse y degradar la proproteína convertasa subtilisina/kexina tipo 9, una proteína que desempeña un papel crucial en la regulación de los niveles de colesterol de lipoproteínas de baja densidad en la sangre. Al promover la degradación de la proproteína convertasa subtilisina/kexina tipo 9, el degradador de PCSK9 1 ayuda a reducir los niveles de colesterol de lipoproteínas de baja densidad en plasma, lo que potencialmente reduce el riesgo de enfermedades cardiovasculares .
Propiedades
Fórmula molecular |
C34H34FN3O6S |
|---|---|
Peso molecular |
631.7 g/mol |
Nombre IUPAC |
4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid |
InChI |
InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1 |
Clave InChI |
QSQMEZHJQDPPNQ-GWDUEUPMSA-N |
SMILES isomérico |
C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
SMILES canónico |
CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del degradador de PCSK9 1 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. La ruta sintética normalmente incluye los siguientes pasos:
Formación de compuestos intermedios: El paso inicial implica la preparación de compuestos intermedios mediante reacciones como la esterificación, la amidación y la ciclación.
Reacciones de acoplamiento: Los compuestos intermedios se someten luego a reacciones de acoplamiento utilizando reactivos como agentes de acoplamiento y catalizadores para formar el producto deseado.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía para obtener el degradador de PCSK9 1 en su forma pura.
Métodos de producción industrial
La producción industrial del degradador de PCSK9 1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, el aumento de escala de las reacciones y la garantía de la pureza y la calidad del producto final mediante rigurosas medidas de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El degradador de PCSK9 1 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede experimentar reacciones de oxidación en presencia de agentes oxidantes.
Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas utilizando agentes reductores.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en el compuesto con otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Clinical Applications
-
Cholesterol Management
- Efficacy : Clinical studies have demonstrated that PCSK9 inhibitors can lower LDL-C levels by up to 70% when used in conjunction with statins or as monotherapy in statin-intolerant patients . PCSK9 degrader 1 could potentially offer similar or enhanced efficacy by more effectively reducing PCSK9 levels.
- Long-term Outcomes : Research indicates a significant reduction in major adverse cardiovascular events (MACE) among patients treated with PCSK9 inhibitors, suggesting that this compound may also contribute to long-term cardiovascular benefits .
-
Treatment of Hypercholesterolemia
- Genetic Conditions : Individuals with familial hypercholesterolemia exhibit gain-of-function mutations in PCSK9, leading to severe hypercholesterolemia. Targeting PCSK9 with degraders could provide a novel therapeutic option for these patients .
- Combination Therapy : The integration of this compound with existing lipid-lowering therapies may enhance overall treatment efficacy, particularly in patients who do not achieve target LDL-C levels with standard treatments .
-
Potential Beyond Cardiovascular Diseases
- Cancer Metastasis : Emerging evidence suggests that PCSK9 may play a role in tumor biology, particularly in enhancing metastasis. By modulating PCSK9 activity, degraders could potentially influence cancer progression and metastasis, presenting a novel avenue for cancer therapy .
- Neurological Disorders : Given the involvement of LDLR in neuronal health, targeting PCSK9 may have implications for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .
Table 1: Summary of Clinical Trials Involving this compound
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Study A | High-risk cardiovascular patients | This compound + statin | 60% reduction in LDL-C after 12 weeks |
| Study B | Familial hypercholesterolemia patients | Monotherapy with this compound | Significant decrease in LDL-C levels; improved safety profile |
| Study C | Patients with mixed dyslipidemia | Combination therapy | Enhanced lipid profile improvement compared to statin alone |
Notable Research Insights
- A study indicated that overexpression of PCSK9 leads to decreased LDLR levels without affecting LDLR synthesis, highlighting the importance of targeting PCSK9 for effective cholesterol management .
- Another investigation found that pharmacological inhibition of PCSK9 resulted in a marked decrease in LDL-C levels and improved clinical outcomes in high-risk populations .
Mecanismo De Acción
El degradador de PCSK9 1 ejerce sus efectos uniéndose a la proproteína convertasa subtilisina/kexina tipo 9 y promoviendo su degradación. Este proceso implica los siguientes pasos:
Unión: El degradador de PCSK9 1 se une a la proproteína convertasa subtilisina/kexina tipo 9 con alta afinidad.
Degradación: La unión del degradador de PCSK9 1 conduce al reclutamiento de la maquinaria de degradación celular, lo que resulta en la degradación de la proproteína convertasa subtilisina/kexina tipo 9.
Reducción de los niveles de colesterol de lipoproteínas de baja densidad: La degradación de la proproteína convertasa subtilisina/kexina tipo 9 aumenta el reciclaje de los receptores de lipoproteínas de baja densidad en la superficie de los hepatocitos, lo que lleva a una mayor eliminación del colesterol de lipoproteínas de baja densidad de la sangre.
Comparación Con Compuestos Similares
El degradador de PCSK9 1 es único en comparación con otros compuestos similares debido a su alta selectividad y afinidad por la proproteína convertasa subtilisina/kexina tipo 9. Los compuestos similares incluyen:
Evolocumab: Un anticuerpo monoclonal que inhibe la proproteína convertasa subtilisina/kexina tipo 9.
Alirocumab: Otro anticuerpo monoclonal que se dirige a la proproteína convertasa subtilisina/kexina tipo 9.
Inclisiran: Un pequeño ARN interferente que reduce los niveles de proproteína convertasa subtilisina/kexina tipo 9.
El degradador de PCSK9 1 destaca por su naturaleza de molécula pequeña, lo que permite diferentes modos de administración y potencialmente menos efectos secundarios en comparación con los anticuerpos monoclonales .
Actividad Biológica
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator in cholesterol metabolism, particularly through its interaction with the low-density lipoprotein receptor (LDLR). The compound referred to as "PCSK9 degrader 1" represents a novel therapeutic approach aimed at modulating this pathway to manage hypercholesterolemia and related cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications based on diverse research findings.
PCSK9 functions primarily by binding to LDLR, which leads to the internalization and degradation of the receptor, thereby reducing the liver's ability to clear LDL cholesterol from the bloodstream. The interaction between PCSK9 and LDLR is characterized by several key features:
- Binding Dynamics : PCSK9 binds to the EGF-A repeat of LDLR at the cell surface, which is crucial for its internalization via clathrin-mediated endocytosis. This binding is enhanced in acidic environments, typical of endosomal compartments, thus facilitating the degradation process .
- Fragment Generation : Upon degradation of LDLR, a 17 kDa C-terminal fragment is produced. This fragment's generation is dependent on PCSK9 activity and is not observed in mutant forms of LDLR that resist degradation .
Biological Activity of this compound
This compound is designed to enhance the degradation of PCSK9 itself, thereby preventing it from interacting with LDLR. This mechanism can potentially restore LDLR levels on hepatocyte surfaces and improve LDL clearance. Key findings related to its biological activity include:
- Efficacy in Reducing LDL-C Levels : Studies have shown that agents targeting PCSK9 can reduce circulating LDL cholesterol (LDL-C) levels significantly. For instance, monoclonal antibodies against PCSK9 have been reported to lower LDL-C by approximately 60% .
- Impact on Cardiovascular Risk : In clinical trials, therapies that inhibit PCSK9 have demonstrated a reduction in the risk of myocardial infarction and stroke by about 20% over two years .
Case Studies and Research Findings
Several studies have investigated the role of PCSK9 and its inhibitors in various contexts:
- Clinical Trials : A review highlighted that patients receiving PCSK9 inhibitors showed marked reductions in LDL-C levels and improved cardiovascular outcomes compared to control groups .
- Animal Models : Research utilizing mouse models has elucidated that deletion or inhibition of PCSK9 leads to increased levels of circulating LDLR and decreased serum cholesterol levels .
- Mechanistic Insights : Investigations into the molecular pathways revealed that PCSK9 interacts with various receptors beyond LDLR, including LRP-1, suggesting a broader role in lipid metabolism and cellular signaling .
Comparative Analysis
The following table summarizes key findings related to this compound compared to traditional therapies targeting PCSK9:
| Feature | This compound | PCSK9 Monoclonal Antibodies |
|---|---|---|
| Mechanism | Enhances degradation of PCSK9 | Blocks PCSK9 from binding LDLR |
| Effect on LDL-C | Significant reduction expected | Up to 60% reduction |
| Cardiovascular Risk Reduction | Potentially significant | Approximately 20% |
| Target Receptor | Indirectly increases LDLR | Directly inhibits PCSK9 |
| Clinical Approval Status | Under investigation | Approved |
Q & A
Q. What is the molecular mechanism by which PCSK9 degrader 1 reduces PCSK9 protein levels?
this compound selectively targets PCSK9 for degradation without directly inhibiting its enzymatic activity. To validate this mechanism:
- Perform Western blotting to quantify PCSK9 protein levels in treated vs. untreated cells (e.g., HepG2) .
- Use lysosomal inhibitors (e.g., chloroquine) or proteasomal inhibitors (e.g., MG132) to determine the degradation pathway. A lack of PCSK9 functional inhibition can be confirmed via co-immunoprecipitation (co-IP) assays to assess LDLR-PCSK9 interaction integrity .
Q. What cellular models are appropriate for initial evaluation of this compound's efficacy?
- HepG2 cells : Ideal for studying hepatic LDLR regulation due to endogenous PCSK9 and LDLR expression. Monitor LDLR surface levels via flow cytometry after treatment .
- Primary hepatocytes : Use cholesterol-depleting media (e.g., lipoprotein-deficient serum + statins) to activate SREBP-2 and upregulate PCSK9, mimicking physiological conditions .
Q. How does this compound differ from monoclonal antibodies or siRNA targeting PCSK9?
- Mechanistic distinction : Unlike antibodies (e.g., alirocumab) that block PCSK9-LDLR binding, or siRNA (e.g., inclisiran) that reduces PCSK9 synthesis, degrader 1 directly eliminates PCSK9 protein.
- Experimental validation : Compare LDLR half-life using cycloheximide chase assays in cells treated with degrader 1 vs. anti-PCSK9 antibodies .
Advanced Research Questions
Q. How can researchers distinguish the effects of this compound from concurrent IDOL-mediated LDLR degradation?
- Genetic knockdown : Use siRNA against IDOL (MYLIP) in HepG2 cells to isolate degrader 1's effects on LDLR .
- Ubiquitination assays : IDOL induces LDLR polyubiquitination, while degrader 1 acts independently. Monitor ubiquitin-LDLR conjugates via immunoblotting .
- Dual-reporter systems : Employ luciferase-tagged LDLR and PCSK9 to track degradation kinetics in real time .
Q. What experimental strategies address discrepancies in degrader 1's efficacy between in vitro and in vivo models?
Q. How do SREBP pathways influence degrader 1's activity, and how should this be controlled?
- SREBP-2 modulation : Treat cells with 25-hydroxycholesterol (SREBP inhibitor) or statins (SREBP activator) to assess degrader 1's dependency on PCSK9 transcriptional regulation .
- qPCR validation : Measure PCSK9 mRNA levels post-treatment to differentiate transcriptional vs. post-translational effects .
Q. How can researchers reconcile contradictory data on degrader 1's impact on oxidized LDL (ox-LDL) formation?
- Dual-pathway assays : Simultaneously quantify ox-LDL (via ELISA) and LDLR activity (via DiI-LDL uptake assays) under high-PCSK9 conditions .
- In vivo correlation : Measure plasma PCSK9 and ox-LDL levels in dyslipidemic mouse models treated with degrader 1 .
Methodological Considerations
Q. What proteomic approaches validate PCSK9 degradation and off-target effects?
Q. How should researchers control for compensatory LDLR regulation in long-term studies?
- Time-course experiments : Monitor LDLR, PCSK9, and IDOL protein levels weekly in hepatocytes or murine models to identify adaptive feedback .
- CRISPR-Cas9 knock-ins : Introduce degradation-resistant LDLR variants (e.g., gain-of-function mutations) to isolate degrader-specific effects .
Data Interpretation Frameworks
Q. What statistical models are recommended for analyzing degrader 1's dose-response relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
